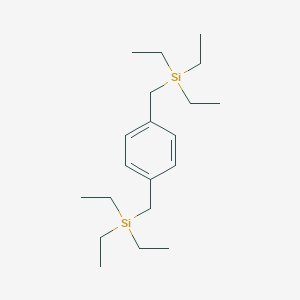

Silane, (1,4-phenylenebis(methylene)bis)triethyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Silane, (1,4-phenylenebis(methylene)bis)triethyl-, also known as PTES, is a type of silane coupling agent that is commonly used in various scientific research applications. It is a colorless liquid with a molecular formula of C16H34Si and a molecular weight of 266.54 g/mol. PTES is widely used as a surface modifier and crosslinker in various fields, including materials science, nanotechnology, and biomedicine.

Mecanismo De Acción

The mechanism of action of Silane, (1,4-phenylenebis(methylene)bis)triethyl- is based on its ability to form covalent bonds with both inorganic and organic surfaces. Silane, (1,4-phenylenebis(methylene)bis)triethyl- contains a triethylsilane group that can react with hydroxyl groups on the surface of inorganic materials, such as silica and metal oxides, to form stable siloxane bonds. Silane, (1,4-phenylenebis(methylene)bis)triethyl- also contains two chloromethyl groups that can react with nucleophilic groups on the surface of organic polymers, such as amine and thiol groups, to form stable covalent bonds.

Efectos Bioquímicos Y Fisiológicos

Silane, (1,4-phenylenebis(methylene)bis)triethyl- is generally considered to be biocompatible and non-toxic, with no significant biochemical or physiological effects reported in the literature. However, some studies have shown that Silane, (1,4-phenylenebis(methylene)bis)triethyl--coated nanoparticles can induce cytotoxicity and oxidative stress in vitro, depending on the type and concentration of nanoparticles used.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Silane, (1,4-phenylenebis(methylene)bis)triethyl- has several advantages for lab experiments, including its high reactivity, low toxicity, and easy availability. Silane, (1,4-phenylenebis(methylene)bis)triethyl- can be easily synthesized in large quantities and stored for extended periods of time without significant degradation. However, Silane, (1,4-phenylenebis(methylene)bis)triethyl- also has some limitations for lab experiments, including its sensitivity to moisture and air, which can affect its reactivity and stability. Silane, (1,4-phenylenebis(methylene)bis)triethyl- also requires careful handling and disposal, as it is flammable and can react violently with water and oxidizing agents.

Direcciones Futuras

There are several future directions for the use of Silane, (1,4-phenylenebis(methylene)bis)triethyl- in scientific research, including the development of new Silane, (1,4-phenylenebis(methylene)bis)triethyl--based surface modifiers and crosslinkers, the optimization of Silane, (1,4-phenylenebis(methylene)bis)triethyl--coated nanoparticles for biomedical applications, and the exploration of Silane, (1,4-phenylenebis(methylene)bis)triethyl- as a potential drug delivery system. Silane, (1,4-phenylenebis(methylene)bis)triethyl--based surface modifiers and crosslinkers could be used to improve the performance and durability of various materials, such as coatings, adhesives, and composites. Silane, (1,4-phenylenebis(methylene)bis)triethyl--coated nanoparticles could be further optimized for targeted drug delivery and imaging applications, such as cancer therapy and diagnostic imaging. Finally, Silane, (1,4-phenylenebis(methylene)bis)triethyl- could be explored as a potential drug delivery system, as it has been shown to form stable covalent bonds with various drugs and biomolecules, such as proteins and nucleic acids.

Métodos De Síntesis

Silane, (1,4-phenylenebis(methylene)bis)triethyl- can be synthesized by reacting 1,4-bis(chloromethyl)benzene with triethylsilane in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction yields Silane, (1,4-phenylenebis(methylene)bis)triethyl- as the main product, along with some by-products, such as triethylchlorosilane and bis(triethylsilyl)methane.

Aplicaciones Científicas De Investigación

Silane, (1,4-phenylenebis(methylene)bis)triethyl- has a wide range of scientific research applications, including surface modification, nanofabrication, and biomedicine. In materials science, Silane, (1,4-phenylenebis(methylene)bis)triethyl- is used as a surface modifier to improve the adhesion and compatibility of inorganic materials, such as silica and metal oxides, with organic polymers. In nanotechnology, Silane, (1,4-phenylenebis(methylene)bis)triethyl- is used as a crosslinker to create stable and functionalized nanoparticles, such as gold and iron oxide nanoparticles. In biomedicine, Silane, (1,4-phenylenebis(methylene)bis)triethyl- is used as a surface modifier to enhance the biocompatibility and stability of medical implants, such as dental implants and orthopedic implants.

Propiedades

Número CAS |

18724-34-0 |

|---|---|

Nombre del producto |

Silane, (1,4-phenylenebis(methylene)bis)triethyl- |

Fórmula molecular |

C20H38Si2 |

Peso molecular |

334.7 g/mol |

Nombre IUPAC |

triethyl-[[4-(triethylsilylmethyl)phenyl]methyl]silane |

InChI |

InChI=1S/C20H38Si2/c1-7-21(8-2,9-3)17-19-13-15-20(16-14-19)18-22(10-4,11-5)12-6/h13-16H,7-12,17-18H2,1-6H3 |

Clave InChI |

PJRAWOJXMGCQIL-UHFFFAOYSA-N |

SMILES |

CC[Si](CC)(CC)CC1=CC=C(C=C1)C[Si](CC)(CC)CC |

SMILES canónico |

CC[Si](CC)(CC)CC1=CC=C(C=C1)C[Si](CC)(CC)CC |

Otros números CAS |

18724-34-0 |

Sinónimos |

Silane,[1,4-phenylenebis(methylene)bis]triethyl- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B97133.png)

![tetrasodium 2-[4-[2-[4-[[2-methyl-4-(7-sulphonato-2H-naphtho[1,2-d]triazol-2-yl)phenyl]azo]-2-sulphonatophenyl]vinyl]-3-sulphonatophenyl]-2H-naphtho[1,2-d]triazole-5-sulphonate](/img/structure/B97137.png)

![4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B97152.png)